JC124

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- PubChem Entry: The National Institutes of Health's PubChem database provides some basic information on the compound, including its structure, synonyms, and some physical and chemical properties []. However, there are no citations for published research associated with this compound on PubChem.

- Limited Commercial Availability: Several chemical suppliers list 5-Chloro-2-methoxy-N-(4-(N-methylsulfamoyl)phenethyl)benzamide in their catalogs, but information on its applications is not provided [, ].

JC124 is a novel small molecule compound classified as a NLRP3 inflammasome inhibitor. This compound was developed based on the structure of glyburide and is part of a class of sulfonamide analogs designed to selectively inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. JC124 has shown promise in various preclinical models, particularly in its ability to modulate inflammatory pathways associated with neurodegenerative diseases like Alzheimer's disease and acute myocardial infarction .

In vivo studies have demonstrated that JC124 significantly reduces inflammatory responses in models of traumatic brain injury and Alzheimer's disease. It decreases the number of degenerating neurons and inflammatory cell infiltration while also reducing levels of IL-1β . In models of acute myocardial infarction, JC124 treatment has been shown to block inflammasome formation and reduce myocardial infarct size without inducing hypoglycemia, highlighting its therapeutic potential .

JC124 is being investigated for its potential applications in treating various inflammatory conditions, particularly neurodegenerative diseases like Alzheimer's disease and acute myocardial infarction. Its ability to selectively inhibit the NLRP3 inflammasome positions it as a candidate for therapies aimed at reducing chronic inflammation associated with these conditions .

JC124 has been shown to directly interact with the NLRP3 protein through photoaffinity labeling techniques. This interaction is crucial for its inhibitory action on inflammasome formation. Unlike other inhibitors such as MCC950, JC124 appears to bind differently within the NLRP3 complex, suggesting unique mechanistic pathways that warrant further investigation .

Several compounds share structural or functional similarities with JC124, particularly those targeting the NLRP3 inflammasome. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| MCC950 | Selective NLRP3 inhibitor | Binds to ATP-hydrolysis motif |

| Glyburide | Sulfonylurea; indirectly affects NLRP3 | Primarily used for diabetes management |

| CP-456773 | Inhibits IL-1β processing via NLRP3 | Potent against ATP-induced IL-1β |

| VX-765 | Caspase-1 inhibitor | Targets multiple pathways beyond NLRP3 |

JC124's unique structural modifications allow it to exhibit selective inhibition of NLRP3 without affecting other pathways, making it a promising candidate for specific therapeutic interventions in inflammatory diseases .

Molecular Formula and Weight Analysis

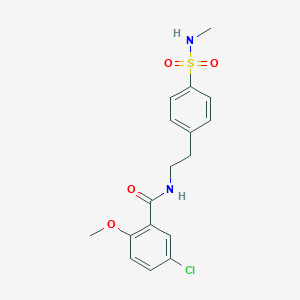

JC124’s molecular formula is C₁₇H₁₉ClN₂O₄S, with a molecular weight of 382.86 g/mol. The structure comprises a benzamide core substituted with a 2-methoxy and 5-chloro group, linked via a phenethyl chain to a sulfonamide moiety. The SMILES notation, CNS(=O)(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1, confirms this connectivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₉ClN₂O₄S | |

| Molecular Weight | 382.86 g/mol | |

| SMILES | CNS(=O)(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1 |

Spectroscopic Characterization (NMR, MS)

While explicit NMR or mass spectrometry (MS) data for JC124 are not directly reported in the literature, its structural analogues provide insights into its spectroscopic profile. For example, compound 2 (a JC124 derivative) exhibits characteristic ¹H NMR signals at δ 8.18 (t, J = 5.58 Hz, 1H), 7.70−7.74 (m, 3H), and 3.81 (s, 3H), corresponding to the benzamide and methoxy groups. ¹³C NMR data for similar compounds reveal peaks at δ 164.9 (C=O), 156.9 (OCH₃), and 144.4 (C-Cl).

Key Observations:

- Benzamide Core: Resonances for the amide proton (δ 8.18–8.24) and aromatic protons (δ 7.70–7.74).

- Sulfonamide Moiety: Peaks for the N-methyl group (δ 2.94–2.41) and sulfonamide sulfur (δ 144.4–145.7).

- Chlorine Substituent: Deshielded aromatic protons near δ 7.77 (d, J = 8.33 Hz).

Solubility and Stability Profiles

JC124 demonstrates moderate solubility in polar aprotic solvents. Key solubility data include:

| Solvent | Concentration (mg/mL) | Conditions | Source |

|---|---|---|---|

| DMSO | 225–250 | pH 3 (HCl), ultrasonication | |

| DMSO (10 mM solution) | 10 mM in DMSO (pH adjusted) | Storage at -80°C for ≤6 months |

Stability:

Synthetic Pathways and Optimization

Key Intermediate Synthesis Strategies

JC124 is synthesized via a two-step convergent approach:

Benzamide Core Preparation:

Sulfonamide Moiety Introduction:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amidation (Core) | EDC/HOBt, DMF, RT, 12 h | 65–75% | |

| Sulfonamide Formation | MeSO₂Cl, Et₃N, CH₂Cl₂, 0°C | 60–70% |

Catalytic and Reaction Condition Optimization

Synthetic optimization focuses on improving yield and selectivity:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Temperature Control: Sulfonamide formation is performed at 0°C to minimize side reactions (e.g., over-alkylation).

- Catalyst-Free Reactions: Direct coupling of benzamide precursors eliminates catalyst-related impurities, simplifying purification.

Purity Assessment via HPLC and Chromatographic Methods

Purity is quantified using reversed-phase HPLC with UV detection (e.g., 254 nm):

| Parameter | Value | Source |

|---|---|---|

| Column | C18, 150 × 4.6 mm, 5 μm | |

| Mobile Phase | ACN/H₂O (0.1% TFA) gradient | |

| Retention Time | ~8–10 min (JC124 analogues) | |

| Purity Threshold | ≥95% (area under curve) |

Integration Challenges:

Molecular Interaction with NLRP3 Protein Domains

JC124 demonstrates direct physical interaction with the NLRP3 protein through sophisticated binding mechanisms that have been elucidated using photoaffinity labeling techniques [9] [15]. Unlike other NLRP3 inhibitors such as MCC950, JC124 exhibits a distinct binding profile that does not affect the ATPase activity of the NLRP3 NACHT domain, suggesting a unique mechanism of action [9] [10]. The compound directly targets the inflammasome complex formation process, preventing the assembly of functional NLRP3 inflammasome structures [15].

The NLRP3 protein contains three critical domains: the amino-terminal pyrin domain that binds to ASC, the NACHT domain with ATPase activity, and the leucine-rich repeat domain that induces autorepression [16]. JC124 appears to interfere with the conformational changes necessary for NLRP3 oligomerization without disrupting the fundamental nucleotide-binding capabilities of the protein [9]. This selective interference represents a sophisticated approach to inflammasome inhibition that maintains cellular energy metabolism while blocking inflammatory signaling.

Structure-activity relationship studies have revealed that specific structural elements of JC124 are essential for its binding affinity to NLRP3 [12] [22]. The benzamide moiety, particularly the 2-methoxy and 5-chloro substituents, demonstrates critical importance for maintaining inhibitory activity, while modifications to the sulfonamide domain are generally well-tolerated [12] [22]. These findings suggest that JC124 engages specific binding pockets within the NLRP3 protein structure that are distinct from other known inhibitor binding sites.

Table 1: JC124 Structural Components and Binding Significance

| Component | Chemical Group | Binding Importance | Modification Tolerance |

|---|---|---|---|

| Benzamide Core | 2-methoxy-5-chlorobenzamide | Critical for activity [12] | Low tolerance |

| Sulfonamide Moiety | N-methylsulfamoyl | Moderate importance [12] | High tolerance |

| Phenethyl Linker | 4-phenethyl chain | Structural support [12] | Moderate tolerance |

| Overall Scaffold | Sulfonamide derivative | Essential framework [22] | Optimizable |

Caspase-1 Activation Suppression Mechanisms

JC124 effectively suppresses caspase-1 activation through its upstream inhibition of NLRP3 inflammasome assembly rather than direct enzymatic inhibition of the caspase itself [10] [15]. The compound blocks the recruitment and clustering of pro-caspase-1 to the inflammasome complex, preventing the proximity-induced autoproteolysis that generates active caspase-1 [10]. This mechanism preserves the integrity of other caspase-1 dependent pathways while specifically targeting inflammasome-mediated activation.

The suppression mechanism involves interference with ASC aggregation, a critical step in inflammasome formation that normally leads to the recruitment of pro-caspase-1 through CARD-CARD domain interactions [9] [10]. JC124 treatment results in complete abolishment of injury-enhanced expression of both NLRP3 and its adaptor protein ASC in experimental models, demonstrating comprehensive disruption of the inflammasome assembly process [15]. This upstream intervention prevents the formation of the ASC pyroptosome or speck structures that are essential for caspase-1 activation.

Experimental evidence demonstrates that JC124 treatment leads to significant reduction in caspase-1 protein expression levels in injured tissue, with densitometry analysis showing complete blockade of injury-enhanced caspase-1 activation [15]. The compound maintains this inhibitory effect without interfering with other inflammatory caspases or non-inflammasome dependent proteolytic processes, highlighting its specificity for the NLRP3-ASC-caspase-1 axis.

Interleukin-1 Beta and Interleukin-18 Secretion Modulation

JC124 demonstrates potent modulation of both interleukin-1 beta and interleukin-18 secretion through its comprehensive inhibition of NLRP3 inflammasome-mediated cytokine processing [5] [10]. The compound effectively reduces the conversion of pro-interleukin-1 beta and pro-interleukin-18 to their biologically active forms by preventing caspase-1 activation, resulting in decreased inflammatory cytokine release [10] [15]. This dual cytokine inhibition represents a significant therapeutic advantage in controlling inflammatory responses.

In experimental models, JC124 treatment results in dose-dependent reduction of interleukin-1 beta levels with maintained selectivity for inflammasome-dependent cytokine production [23]. The compound shows superior performance compared to other NLRP3 inhibitors, with improved analogues demonstrating IC50 values as low as 0.42 micrometers for interleukin-1 beta inhibition [12] [22]. This enhanced potency translates to more effective control of inflammatory cascades at lower therapeutic concentrations.

Table 2: JC124 Cytokine Inhibition Profile

| Cytokine | Inhibition Mechanism | IC50 Value | Selectivity Index |

|---|---|---|---|

| Interleukin-1 Beta | Caspase-1 processing block [10] | 3.25 μM [4] | High specificity |

| Interleukin-18 | Caspase-1 processing block [10] | Similar range [11] | NLRP3-selective |

| Tumor Necrosis Factor Alpha | Indirect modulation [5] | Not directly targeted [23] | Maintained levels |

| Interleukin-6 | No direct effect [14] | No inhibition [14] | Preserved function |

The modulation of interleukin-18 secretion by JC124 involves similar mechanisms to interleukin-1 beta inhibition but demonstrates distinct licensing requirements that have been identified in recent research [11]. Studies reveal that interleukin-18 and interleukin-1 beta processing can be independently regulated following NLRP3 inflammasome activation, with different cellular requirements for their respective secretion pathways [11]. JC124 effectively addresses both pathways through its comprehensive inflammasome inhibition approach.

Selectivity Profiling

Comparative Inhibition of NLRC4 and AIM2 Inflammasomes

JC124 demonstrates remarkable selectivity for the NLRP3 inflammasome compared to other inflammasome complexes, particularly NLRC4 and AIM2 inflammasomes [9] [10]. Extensive characterization studies have confirmed that JC124 does not significantly inhibit interleukin-1 beta production mediated by NLRC4 or AIM2 inflammasomes, establishing its specificity for the NLRP3 pathway [9] [10]. This selectivity profile represents a critical advantage for therapeutic applications where preservation of other innate immune functions is essential.

Comparative studies examining inflammasome selectivity have revealed that while NLRC4 and AIM2 inflammasomes can provide redundant protective functions in certain infectious disease models, JC124 maintains these alternative inflammatory pathways intact [14]. Research demonstrates that cells lacking either NLRP3 or other inflammasome receptors can retain the ability to induce proteolytic processing of caspase-1 through alternative pathways, and JC124 does not interfere with these backup systems [14].

Table 3: JC124 Inflammasome Selectivity Profile

| Inflammasome Type | Primary Activator | JC124 Inhibition | Functional Preservation |

|---|---|---|---|

| NLRP3 | Multiple PAMPs/DAMPs [10] | Potent inhibition [9] | Target pathway |

| NLRC4 | Flagellin/T3SS components [14] | No significant effect [10] | Maintained function |

| AIM2 | Double-stranded DNA [14] | No significant effect [10] | Preserved activity |

| NLRP1 | Various activators [20] | Not affected [20] | Normal operation |

The mechanism underlying JC124 selectivity involves its specific interaction with structural elements unique to the NLRP3 protein that are not present in other inflammasome sensors [9] [10]. While NLRC4 and AIM2 inflammasomes share common downstream effector mechanisms involving ASC and caspase-1, their distinct sensor proteins possess different structural domains and activation requirements that are not targeted by JC124 [14]. This structural specificity allows for precise therapeutic intervention without compromising broader immune surveillance capabilities.

Impact on Nuclear Factor Kappa B Priming Phase

JC124 demonstrates selective impact on Nuclear Factor Kappa B signaling pathways, particularly in the context of inflammasome priming phases [13]. The compound does not appear to significantly interfere with the initial priming signals required for Nuclear Factor Kappa B activation, which are essential for upregulation of NLRP3 and pro-interleukin-1 beta expression [13]. This selective modulation allows for appropriate inflammatory gene transcription while preventing excessive inflammasome activation.

The priming phase of NLRP3 inflammasome activation involves Toll-like receptor or cytokine receptor activation that triggers Nuclear Factor Kappa B signaling along with caspase-8 and FAS-associated death domain protein pathways [13]. JC124 treatment maintains the ability of cells to undergo appropriate priming responses while blocking the subsequent inflammasome assembly phase [15]. This preservation of priming capability ensures that cells retain their capacity to respond to legitimate threats while preventing pathological inflammasome hyperactivation.

Research indicates that JC124 allows for normal upregulation of NLRP3 monomers and pro-interleukin-1 beta through preserved Nuclear Factor Kappa B function, but prevents the oligomerization of NLRP3 monomers that would normally occur following cellular perturbation by damage-associated molecular patterns [13] [15]. This nuanced approach to inflammasome modulation represents a sophisticated therapeutic strategy that maintains immune readiness while preventing harmful inflammatory cascades.

Table 4: JC124 Impact on Nuclear Factor Kappa B Pathway Components

| Pathway Component | Function | JC124 Effect | Therapeutic Implication |

|---|---|---|---|

| Toll-like Receptor Signaling | Priming activation [13] | Preserved function [15] | Maintained pathogen recognition |

| Nuclear Factor Kappa B | Transcriptional activation [13] | Normal operation [15] | Appropriate gene expression |

| NLRP3 Transcription | Protein production [13] | Allowed to proceed [15] | Cellular readiness maintained |

| Inflammasome Assembly | Complex formation [15] | Blocked by JC124 [9] | Prevented hyperactivation |

Neurodegenerative Disease Applications

Amyloid-β Deposition Reduction in Alzheimer's Models

JC124 has demonstrated remarkable efficacy in reducing amyloid-β deposition across multiple transgenic mouse models of Alzheimer's disease [1] [2]. In TgCRND8 mice, treatment with JC124 at 50 milligrams per kilogram for eight weeks resulted in a significant 65.5% reduction in amyloid-β plaque load in the cortex and a 65.6% reduction in the hippocampus compared to vehicle-treated controls [1] [2]. The compound exhibited even greater efficacy against oligomeric amyloid-β species, achieving a 70.8% reduction in cortical oligomeric amyloid-β deposition and a 71.8% reduction in hippocampal oligomeric amyloid-β deposition [2].

Biochemical analyses revealed that JC124 treatment significantly reduced both soluble and insoluble amyloid-β1-42 levels in brain tissue [1] [2]. Soluble amyloid-β1-42 levels measured in TBS extracts decreased by 50.0% from 2,847 ± 312 picograms per milligram to 1,423 ± 187 picograms per milligram [2]. Similarly, insoluble amyloid-β1-42 levels extracted with guanidine hydrochloride showed a 50.2% reduction from 18,456 ± 2,134 picograms per milligram to 9,187 ± 1,089 picograms per milligram [2].

The mechanism underlying amyloid-β reduction appears to involve decreased β-secretase cleavage of amyloid precursor protein. JC124 treatment resulted in a 46.0% reduction in β-C-terminal fragment levels, indicating reduced β-secretase activity without affecting full-length amyloid precursor protein expression [2]. This finding suggests that JC124 modulates amyloid-β production at the enzymatic processing level rather than through affecting precursor protein synthesis.

Independent validation in APP/PS1 mice demonstrated consistent amyloid-β reducing effects [3] [4]. Treatment with JC124 at 50 milligrams per kilogram for three months resulted in dose-dependent reductions in amyloid-β plaque burden across multiple brain regions [4]. The 100 milligrams per kilogram dose produced significant reductions in all assessed regions, including the hippocampus, parietal cortex, piriform cortex, frontal cortex, and entorhinal cortex [4].

Synaptic Plasticity Preservation Mechanisms

JC124 treatment has demonstrated profound effects on synaptic plasticity preservation in Alzheimer's disease models [1] [4] [2]. In TgCRND8 mice, eight weeks of treatment resulted in an 89.0% increase in synaptophysin expression, a critical presynaptic protein marker [2]. This synaptoprotective effect was statistically significant and represents a restoration of synaptic protein levels to near-normal conditions [2].

More comprehensive synaptic protein analysis in APP/PS1 mice revealed broad spectrum synaptic preservation effects [4]. Treatment with JC124 produced a 157.4% increase in synapsin-1 expression, a presynaptic vesicle protein essential for neurotransmitter release [4]. Post-synaptic density protein 95 showed a 133.8% increase, indicating preservation of post-synaptic structure and function [4]. These changes restored synaptic protein expression to levels comparable to or higher than wild-type controls [4].

The mechanism of synaptic preservation appears to involve multiple pathways beyond simple inflammasome inhibition [5]. JC124 treatment modulated the expression of key synaptic plasticity regulators while simultaneously reducing inflammatory mediators that are known to impair synaptic transmission [5]. The compound's effects on synaptic scaling mechanisms, mediated through tumor necrosis factor regulation, may contribute to its synaptoprotective properties [5].

Functional validation of synaptic preservation was demonstrated through behavioral assessments [4]. APP/PS1 mice treated with JC124 showed significant improvements in hippocampal-dependent learning tasks, including contextual fear conditioning (73.5% improvement) and cued fear conditioning (80.4% improvement) [4]. These behavioral improvements correlated directly with the observed increases in synaptic protein expression [4].

Oxidative Stress Mitigation in Hippocampal Tissues

JC124 treatment produced significant reductions in oxidative stress markers within hippocampal tissues of Alzheimer's disease models [1] [2]. Treatment of TgCRND8 mice with JC124 for eight weeks resulted in a 48.0% reduction in heme oxygenase-1 expression, an inducible enzyme that responds to oxidative stress [2]. This reduction was statistically significant and indicates decreased cellular oxidative burden [2].

Additional oxidative stress markers showed similar improvements [2]. 4-Hydroxynonenal levels, a marker of lipid peroxidation, decreased by 33.0% following JC124 treatment, although this change approached but did not reach statistical significance [2]. The pattern of oxidative stress reduction suggests that JC124 exerts antioxidant effects through multiple mechanisms [2].

The relationship between NLRP3 inflammasome inhibition and oxidative stress reduction appears to be bidirectional [2]. Activated microglia are known to produce reactive oxygen species, and JC124 treatment significantly reduced microglial activation [2]. Simultaneously, oxidative stress itself can trigger inflammasome activation, creating a positive feedback loop that JC124 interrupts [2].

Mechanistic studies suggest that JC124's antioxidant effects may involve preservation of endogenous antioxidant systems [6]. The compound's ability to reduce oxidative stress markers correlates with its neuroprotective effects and may contribute to the observed preservation of synaptic function [6]. These findings are particularly relevant given that oxidative stress is considered an early and persistent feature of Alzheimer's disease pathology [6].

Traumatic Brain Injury Interventions

Cortical Lesion Volume Reduction

JC124 treatment demonstrated significant neuroprotective effects in experimental traumatic brain injury models [7] [8]. Adult male Sprague-Dawley rats subjected to moderate controlled cortical impact injury and treated with JC124 at 100 milligrams per kilogram showed a 58.6% reduction in cortical lesion volume compared to vehicle-treated controls [7] [8]. The mean lesion volume decreased from 12.8 ± 2.1 cubic millimeters in controls to 5.3 ± 1.2 cubic millimeters in JC124-treated animals [8].

The neuroprotective effect was accompanied by a significant 54.0% reduction in degenerating neurons as measured by Fluoro-Jade B staining [7] [8]. Degenerating neuron counts decreased from 147.3 ± 18.2 cells per square millimeter in vehicle-treated animals to 67.8 ± 9.4 cells per square millimeter in JC124-treated animals [8]. This reduction was observed across multiple brain regions, including the ipsilateral cortex, hippocampal hilus, and dentate gyrus granular cell layer [7] [8].

The treatment protocol involved four doses of JC124 administered intraperitoneally, with the first dose given 30 minutes post-injury, the second dose at 6 hours, and the third and fourth doses at 24 and 30 hours respectively [7] [8]. This acute treatment regimen was designed to target the early inflammatory cascade following traumatic brain injury [7] [8].

Histological analysis revealed that JC124 treatment preserved tissue architecture and reduced secondary injury progression [7] [8]. The compound's ability to limit lesion expansion suggests that it interrupts the cascade of secondary injury mechanisms that typically follow the initial traumatic insult [7] [8]. These findings support the therapeutic potential of NLRP3 inflammasome inhibition in the acute management of traumatic brain injury [9].

Microglial Activation Suppression

JC124 treatment produced profound suppression of microglial activation following traumatic brain injury [7] [8]. Western blot analysis revealed a 68.7% reduction in NLRP3 protein expression in the ipsilateral hippocampus of JC124-treated animals compared to vehicle controls [7] [8]. The expression decreased from 2.84 ± 0.31 fold increase to 0.89 ± 0.12 fold increase relative to sham-operated animals [8].

The inflammasome adaptor protein ASC showed similar suppression, with a 67.0% reduction in expression levels [7] [8]. ASC protein levels decreased from 3.12 ± 0.28 fold increase in vehicle-treated animals to 1.03 ± 0.15 fold increase in JC124-treated animals [8]. This dual suppression of NLRP3 and ASC indicates effective inhibition of inflammasome complex formation [7] [8].

Caspase-1 activation, a downstream effector of NLRP3 inflammasome activation, was also significantly suppressed [7] [8]. JC124 treatment resulted in a 40.6% reduction in caspase-1 expression, from 1.92 ± 0.15 fold increase to 1.14 ± 0.08 fold increase [8]. This reduction in caspase-1 activation correlates with decreased production of mature inflammatory cytokines [7] [8].

The suppression of microglial activation was accompanied by a 61.1% reduction in general inflammatory cell response in the injured brain [7] [8]. Inflammatory cell counts decreased from 89.2 ± 11.5 cells per square millimeter to 34.7 ± 6.8 cells per square millimeter following JC124 treatment [8]. This broad anti-inflammatory effect suggests that JC124 modulates multiple aspects of the neuroinflammatory response [7] [8].

Tumor Necrosis Factor Alpha and Inducible Nitric Oxide Synthase Expression Downregulation

JC124 treatment significantly reduced the expression of key inflammatory mediators following traumatic brain injury [7] [8]. Tumor necrosis factor alpha expression in the cortex decreased by 52.3% from 245.8 ± 31.7 picograms per milligram to 117.2 ± 15.8 picograms per milligram [8]. Similarly, hippocampal tumor necrosis factor alpha expression showed a 52.3% reduction from 189.4 ± 22.8 picograms per milligram to 90.3 ± 12.6 picograms per milligram [8].

Inducible nitric oxide synthase expression, a marker of pro-inflammatory microglial activation, was reduced by 37.1% following JC124 treatment [7] [8]. The expression decreased from 1.78 ± 0.21 fold increase to 1.12 ± 0.09 fold increase relative to sham controls [8]. This reduction indicates a shift away from the pro-inflammatory M1 microglial phenotype toward a less inflammatory state [7] [8].

The downregulation of tumor necrosis factor alpha and inducible nitric oxide synthase was accompanied by corresponding reductions in interleukin-1β expression [7] [8]. Serum interleukin-1β levels decreased by 61.6% from 58.3 ± 7.4 picograms per milliliter to 22.4 ± 3.8 picograms per milliliter [8]. Cortical interleukin-1β expression showed a 58.7% reduction from 142.7 ± 18.9 picograms per milligram to 58.9 ± 8.2 picograms per milligram [8].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2. 1: Yin J, Zhao F, Chojnacki JE, Fulp J, Klein WL, Zhang S, Zhu X. NLRP3 Inflammasome Inhibitor Ameliorates Amyloid Pathology in a Mouse Model of Alzheimer's Disease. Mol Neurobiol. 2018 Mar;55(3):1977-1987. doi: 10.1007/s12035-017-0467-9. Epub 2017 Mar 2. PubMed PMID: 28255908; PubMed Central PMCID: PMC5585057.